molecular formula C18H25N3O4 B2615268 N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine CAS No. 1453860-57-5

N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine

Cat. No.: B2615268
CAS No.: 1453860-57-5
M. Wt: 347.415
InChI Key: XYCDTEXPPATTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine is a synthetic compound featuring a bicyclic pyridodiazepinone core conjugated to the amino acid leucine.

Properties

IUPAC Name

4-methyl-2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-11(2)6-14(17(23)24)19-18(25)20-8-12-7-13(10-20)15-4-3-5-16(22)21(15)9-12/h3-5,11-14H,6-10H2,1-2H3,(H,19,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCDTEXPPATTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that have been explored in recent research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies.

The compound is characterized by its intricate molecular structure, which includes:

  • Molecular Formula : C19H19N3O
  • Average Mass : 319.37 g/mol
  • IUPAC Name : N-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine

Research indicates that N-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine exhibits biological activity primarily through the inhibition of specific enzymes and pathways. Notably:

  • Diguanylate Cyclase Inhibition : The compound has been shown to inhibit diguanylate cyclases (DGCs), which are crucial for bacterial biofilm formation and virulence. This inhibition is significant as it can potentially reduce bacterial resistance and enhance the efficacy of existing antibiotics .
  • Protease Inhibition : Studies have indicated that derivatives of this compound may act as inhibitors of serine proteases involved in various diseases including COVID-19. These proteases play a pivotal role in viral entry and replication within host cells .

Biological Activity Findings

A variety of studies have reported on the biological activities associated with this compound:

In Vitro Studies

StudyFindingsMethodology
Ohana et al. (1998)Identified non-competitive inhibition of DGCsTLC followed by autoradiography
Sambanthamoorthy et al. (2014)Demonstrated competitive inhibition against DGCsIn silico predictions followed by enzyme assays
Zaib et al. (2023)Showed potential as a protease inhibitor for SARS-CoV-2Ligand-based virtual screening

These studies collectively highlight the compound's potential in targeting bacterial and viral pathogens through enzyme inhibition.

Case Study 1: DGC Inhibition in Biofilm Formation

In a study focusing on Pseudomonas aeruginosa biofilms, derivatives of N-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine were tested for their ability to disrupt biofilm integrity. The results showed a significant reduction in biofilm mass when treated with the compound compared to controls.

Case Study 2: Antiviral Activity Against SARS-CoV-2

Another investigation assessed the antiviral properties of the compound against SARS-CoV-2 by targeting transmembrane serine proteases. The study revealed that certain analogs exhibited promising inhibitory effects on viral entry mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, synthesis yields, physical properties, and bioactivity:

Compound Name Substituent Synthesis Yield Physical Properties Bioactivity Reference
Target Compound (Leucine conjugate) Leucine Not reported Not reported Not reported -
N-([(1S)-8-Oxo-...]carbonyl)glycine (Glycine analog) Glycine Not reported Molecular weight: 291.3; Purity: 95% Not reported
N-{[(1S,5R)-8-Oxo-...]carbonyl}-L-isoleucine L-Isoleucine Not reported CAS: 1099535-99-5; Purity: >95% Not reported
Compound 22 (Adamantyl carboxamide) 1-Adamantyl 97% [α]D20 = –160.0; Rf = 0.71 (acetone) Not reported
Compound 23 (Allyl carboxamide with 9,11-dibromo) Allyl + 9,11-dibromo 95% Mp: 189–190°C; [α]D20 = –58.0 (CHCl3) Not reported
LP3134 (Benzohydrazide derivative) Benzohydrazide + ethoxy group Not reported Not reported Inhibits P. aeruginosa and A. baumannii biofilms; IC50 values for DGCs in µM range
N-Allyl-9-nitro-8-oxo...carboxamide (20) Allyl + 9-nitro 74% Amorphous; characterized by ¹H/¹³C NMR Antiviral activity suggested (implicit from study focus)

Key Observations:

Structural Flexibility: The core scaffold tolerates diverse substituents, including amino acids (leucine, glycine), adamantyl, nitro, and bromo groups. These modifications influence physicochemical properties like solubility and optical rotation .

Enzyme Inhibition: LP3134, featuring a benzohydrazide group, demonstrates that peripheral substituents on the core scaffold are critical for DGC inhibition and biofilm disruption .

Comparative Analysis of Physicochemical Properties

  • Solubility: Glycine and leucine conjugates (polar amino acids) are likely more water-soluble than adamantyl or brominated derivatives .
  • Optical Activity : Adamantyl-substituted Compound 22 exhibits high optical rotation ([α]D20 = –160.0), reflecting stereochemical complexity .
  • Thermal Stability : Compound 23’s melting point (189–190°C) suggests higher crystalline stability compared to amorphous analogs .

Q & A

Q. What are the key structural features of N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine, and how do they influence its reactivity?

The compound features a bicyclic methanopyridodiazocine core fused with a leucine-derived carbonyl group. Key structural elements include:

  • Hydrogen bonding sites : The 8-oxo group and carbonyl moieties enable interactions with enzymes or receptors.
  • Hydrophobic regions : The bicyclic scaffold and leucine’s isobutyl side chain suggest potential membrane permeability or binding to hydrophobic pockets.
  • Stereochemical complexity : The (1S,5R) configuration (if applicable) may dictate enantioselective interactions .

Methodological Insight : Use X-ray crystallography (if available) or computational modeling (e.g., DFT calculations) to confirm stereochemistry and intermolecular interactions .

Q. What synthetic routes are reported for this compound, and what are common optimization challenges?

Synthesis typically involves:

  • Step 1 : Construction of the methanopyridodiazocine core via cyclization reactions (e.g., Pictet-Spengler or Mannich-type reactions).
  • Step 2 : Coupling the core with leucine using carbodiimide-mediated amide bond formation . Challenges : Low yields due to steric hindrance from the bicyclic system. Optimize reaction conditions (e.g., solvent polarity, temperature) to improve efficiency .

Q. How can researchers validate the compound’s purity and structural integrity?

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–280 nm) to assess purity.
  • Spectroscopy : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., characteristic shifts for the 8-oxo group at ~170 ppm in 13C^{13}C) and HRMS for molecular ion verification .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s solubility in aqueous vs. organic solvents?

Discrepancies in solubility (e.g., vs. 4) may arise from:

  • Polymorphism : Different crystalline forms affecting dissolution rates.
  • pH dependence : Ionizable groups (e.g., carboxylate in leucine) altering solubility in buffered solutions. Methodology :
  • Perform shake-flask solubility assays across pH 2–10.
  • Use dynamic light scattering (DLS) to detect aggregation .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Oxidative stress testing : Expose to H2 _2O2 _2 or cytochrome P450 enzymes to identify labile sites .

Q. How can researchers address low yield in the final coupling step of synthesis?

  • Alternative coupling reagents : Replace carbodiimides with uronium salts (e.g., HATU) to enhance activation.
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency .

Analytical and Mechanistic Questions

Q. What spectroscopic techniques are critical for characterizing this compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to receptors.
  • Fluorescence quenching : Monitor conformational changes in enzymes (e.g., tryptophan fluorescence shifts) .

Q. How can computational methods predict the compound’s environmental fate or metabolic pathways?

  • QSAR modeling : Estimate biodegradation potential using software like EPI Suite.
  • Molecular docking : Simulate interactions with metabolic enzymes (e.g., CYP450 isoforms) to predict metabolites .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported molecular weights (e.g., 305.33 vs. 296.29 g/mol)?

  • Verify sources : Cross-check with high-resolution mass spectrometry (HRMS) data from peer-reviewed studies.
  • Isotopic distribution analysis : Confirm molecular formula using isotopic peak spacing in MS spectra .

Experimental Design Tables

Parameter Example Values Purpose
HPLC ColumnC18, 5 µm, 250 × 4.6 mmPurity assessment
NMR SolventDMSO-d6_6Structural confirmation
Stability Conditions37°C, pH 7.4, 72 hoursDegradation profiling
Binding AssaySPR with immobilized target enzymeKinetic parameter determination

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.